4-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridine
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Overview
Description
4-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridine is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is functionalized to introduce the pyridin-4-yloxy group.
Attachment of the Dimethoxyphenyl Group: The 2,3-dimethoxyphenyl group is introduced through a coupling reaction, such as a Friedel-Crafts acylation or a palladium-catalyzed cross-coupling reaction.
Final Assembly: The intermediate compounds are then combined under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the functional groups on the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes involved in various biochemical pathways.
Receptors: It may bind to receptors on the surface of cells, modulating their activity and leading to downstream effects.
Pathways: The compound may influence signaling pathways, affecting cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
(2,3-Dimethoxyphenyl)(3-(pyridin-3-yloxy)piperidin-1-yl)methanone: Similar structure with a different position of the pyridine ring.
(2,3-Dimethoxyphenyl)(3-(pyridin-2-yloxy)piperidin-1-yl)methanone: Another isomer with the pyridine ring in a different position.
(2,3-Dimethoxyphenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone: Similar compound with an ethanone group instead of a methanone group.
Uniqueness
4-{[1-(2,3-dimethoxybenzoyl)piperidin-3-yl]oxy}pyridine is unique due to its specific arrangement of functional groups, which may confer distinct biological activities and chemical reactivity compared to its isomers and analogs.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-17-7-3-6-16(18(17)24-2)19(22)21-12-4-5-15(13-21)25-14-8-10-20-11-9-14/h3,6-11,15H,4-5,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTJFNSKCPCOMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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